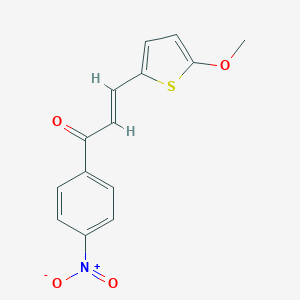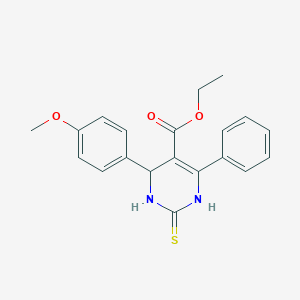
4-methyl-N-(3-nitrophenyl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-nitrophenyl)quinolin-2-amine is an organic compound with the molecular formula C16H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a nitroaniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine typically involves the reaction of 3-nitroaniline with 4-methylquinoline. One common method is the Meyer-Schuster rearrangement, which involves the reaction of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalytic amount of zinc trifluoromethanesulfonate in an ionic liquid . This method is eco-friendly and allows for the efficient synthesis of 2,4-disubstituted quinolines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted quinoline derivatives.
Scientific Research Applications
4-methyl-N-(3-nitrophenyl)quinolin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The nitroaniline group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: An isomer of nitroaniline with similar chemical properties but different biological activities.
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position, used in various chemical syntheses.
2-Amino-4-methylquinoline: A related compound with an amino group instead of a nitro group, used in similar applications.
Uniqueness
4-methyl-N-(3-nitrophenyl)quinolin-2-amine is unique due to the presence of both a nitroaniline group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29g/mol |
IUPAC Name |
4-methyl-N-(3-nitrophenyl)quinolin-2-amine |
InChI |
InChI=1S/C16H13N3O2/c1-11-9-16(18-15-8-3-2-7-14(11)15)17-12-5-4-6-13(10-12)19(20)21/h2-10H,1H3,(H,17,18) |
InChI Key |
ZKLXUMBNBORXHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butyl-2-methylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B402559.png)
![2-bromo-N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B402561.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B402562.png)


![4-[(2-naphthylmethylene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B402570.png)
![4-(dipropylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402571.png)


![1-(4-Bromophenyl)ethanone [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402575.png)


![N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B402584.png)
![5-amino-3-{1-cyano-2-[5-nitro-2,4-di(1-piperidinyl)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B402586.png)
